molecular formula C7H10N4O B2996192 3-Hydrazinylbenzohydrazide CAS No. 379254-47-4

3-Hydrazinylbenzohydrazide

Cat. No.: B2996192
CAS No.: 379254-47-4
M. Wt: 166.184
InChI Key: RRRMGVNSJNONJZ-UHFFFAOYSA-N
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Description

3-Hydrazinylbenzohydrazide is an organic compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol. It is a derivative of benzohydrazide and contains a hydrazine group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydrazinylbenzohydrazide can be synthesized through several methods, including the reaction of benzoyl chloride with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylbenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydrazine group, which can act as a nucleophile or a reducing agent.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can react with this compound under suitable conditions to form substituted derivatives.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further purified and characterized using analytical techniques.

Scientific Research Applications

3-Hydrazinylbenzohydrazide has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of enzyme inhibition and as a potential inhibitor for specific biological targets.

  • Industry: this compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Hydrazinylbenzohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism of action can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Hydrazine hydrate

  • Phenylhydrazine

  • Benzohydrazide

  • 4-Hydrazinylbenzohydrazide

Properties

IUPAC Name

3-hydrazinylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-10-6-3-1-2-5(4-6)7(12)11-9/h1-4,10H,8-9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRMGVNSJNONJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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